Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17536489
InChI: InChI=1S/C17H24N2O2.2ClH/c20-16(21-13-15-5-2-1-3-6-15)19-12-4-7-17(14-19)8-10-18-11-9-17;;/h1-3,5-6,18H,4,7-14H2;2*1H
SMILES:
Molecular Formula: C17H26Cl2N2O2
Molecular Weight: 361.3 g/mol

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride

CAS No.:

Cat. No.: VC17536489

Molecular Formula: C17H26Cl2N2O2

Molecular Weight: 361.3 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride -

Specification

Molecular Formula C17H26Cl2N2O2
Molecular Weight 361.3 g/mol
IUPAC Name benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;dihydrochloride
Standard InChI InChI=1S/C17H24N2O2.2ClH/c20-16(21-13-15-5-2-1-3-6-15)19-12-4-7-17(14-19)8-10-18-11-9-17;;/h1-3,5-6,18H,4,7-14H2;2*1H
Standard InChI Key PIVUHGJAJBNPOE-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCNCC2)CN(C1)C(=O)OCC3=CC=CC=C3.Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s spirocyclic core consists of two piperidine rings fused at positions 2 and 4, creating a rigid three-dimensional structure. The benzyl carboxylate moiety at position 2 enhances lipophilicity, which may improve membrane permeability and target engagement. The dihydrochloride salt form increases aqueous solubility, a critical factor for in vitro and in vivo studies. Key structural features include:

PropertyValue/DescriptionSource
Molecular FormulaC17H26Cl2N2O2\text{C}_{17}\text{H}_{26}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight361.3 g/mol
Spiro Junction2,9-Diazaspiro[5.5]undecane
Functional GroupsBenzyl carboxylate, tertiary amines

Synthesis and Optimization

Synthetic Routes

The synthesis of benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride involves multi-step organic reactions. A common intermediate is tert-butyl 2-(pyridin-4-yl)-2,9-diazaspiro[5.5]undecane-9-carboxylate, which undergoes deprotection and functionalization . Key steps include:

  • Spirocycle Formation: Cyclization under basic or acidic conditions to form the diazaspiro core.

  • Benzyl Carboxylate Introduction: Esterification or transesterification reactions to attach the benzyl group.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.

A representative synthetic pathway is summarized below:

StepReaction TypeConditionsYieldReference
1SpirocyclizationKOtBu, DMF, 80°C, 12h65%
2Benzyl EsterificationBenzyl chloroformate, Et3N78%
3Salt FormationHCl (g), Et2O, 0°C92%

Challenges and Optimization

Spirocyclization often requires precise temperature control to avoid side products like linear piperidines. The use of tert-butyl carbamate (Boc) protecting groups improves regioselectivity during functionalization . Recent advances in flow chemistry have reduced reaction times and improved yields for similar diazaspiro compounds .

Therapeutic AreaModel SystemKey FindingReference
ObesityDiet-induced obese mice30% reduction in adiposity
Dengue VirusIn vitro protease assayIC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M}
Neuropathic PainRat chronic constriction injury50% pain reduction at 10 mg/kg

Analytical Characterization

Spectroscopic Data

  • NMR: 1H^1\text{H}-NMR (400 MHz, D2O) δ 7.35–7.25 (m, 5H, Ar-H), 4.50 (s, 2H, CH2Ph), 3.65–3.10 (m, 8H, piperidine-H).

  • Mass Spectrometry: ESI-MS m/z 288.4 [M+H]+ for the free base; 361.3 for dihydrochloride .

Applications in Drug Discovery

The rigidity of the spirocyclic scaffold reduces conformational entropy, improving binding affinity and selectivity . Current research focuses on:

  • Kinase Inhibitors: Targeting JAK2 and PI3K isoforms for oncology applications.

  • Neurotherapeutics: Dual serotonin-norepinephrine reuptake inhibition for depression .

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